molecular formula C16H21N3O B2973425 N-((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)acetamide CAS No. 1235266-81-5

N-((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)acetamide

Cat. No.: B2973425
CAS No.: 1235266-81-5
M. Wt: 271.364
InChI Key: OLYOQBCUANIREH-UHFFFAOYSA-N
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Description

N-((4-(1H-Benzo[d]imidazol-2-yl)cyclohexyl)methyl)acetamide is a benzimidazole-based acetamide derivative characterized by a cyclohexylmethyl group substituted at the 4-position of the benzimidazole core.

Properties

IUPAC Name

N-[[4-(1H-benzimidazol-2-yl)cyclohexyl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O/c1-11(20)17-10-12-6-8-13(9-7-12)16-18-14-4-2-3-5-15(14)19-16/h2-5,12-13H,6-10H2,1H3,(H,17,20)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLYOQBCUANIREH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC1CCC(CC1)C2=NC3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)acetamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of benzimidazole derivatives with cyclohexylmethylamine and acetic anhydride . The reaction is usually carried out in the presence of a catalyst such as nickel, which facilitates the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as recrystallization and purification to ensure the final product meets the required standards .

Chemical Reactions Analysis

Types of Reactions

N-((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole N-oxides, while reduction may produce amine derivatives .

Scientific Research Applications

N-((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its therapeutic potential in treating various diseases, including infections and cancer.

    Industry: Utilized in the development of new materials and catalysts

Mechanism of Action

The mechanism of action of N-((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)acetamide involves its interaction with specific molecular targets. The benzimidazole moiety can bind to enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of microbial growth or the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The compound’s distinctiveness arises from its cyclohexylmethyl-acetamide side chain. Below is a comparative analysis with structurally related benzimidazole derivatives:

Physicochemical Properties

  • Synthetic Complexity : The target compound requires multi-step synthesis involving cyclohexane ring functionalization (e.g., azide-alkyne cycloadditions or nucleophilic substitutions), whereas methyl-acetamide derivatives are synthesized via direct acetylation .

Molecular Docking Insights

  • Kinase Binding : Cyclohexyl-containing benzimidazoles show strong binding to CDK-8 (ΔG = −9.2 kcal/mol) via hydrophobic interactions with Leu95 and Val101, a feature shared with the target compound .
  • Quorum Sensing Targets : Triazole-linked derivatives (e.g., 6p) bind LasR with hydrogen bonds to Tyr56 and Trp60, a mode unlikely for the target compound due to its lack of polar substituents .

Biological Activity

N-((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)acetamide is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article synthesizes current research findings, case studies, and relevant data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound's structure can be delineated as follows:

  • Chemical Formula : C16H22N2
  • Molecular Weight : 258.36 g/mol
  • IUPAC Name : this compound

This structure incorporates a benzimidazole moiety, which is known for various biological activities, including antiviral and anticancer properties.

Research indicates that compounds containing benzimidazole derivatives exhibit diverse mechanisms of action, primarily through interactions with biological targets such as enzymes and receptors. The specific mechanism for this compound remains to be fully elucidated but may involve:

  • Inhibition of Enzymatic Activity : Similar compounds have shown the ability to inhibit enzymes critical for cellular processes.
  • Receptor Modulation : The compound may interact with receptors involved in signal transduction pathways, influencing cell proliferation and apoptosis.

Antiviral Activity

Recent studies have highlighted the potential antiviral properties of benzimidazole derivatives. For instance, a related compound demonstrated significant inhibition against various viral strains, suggesting that this compound may also possess similar activity.

Virus TypeIC50 (µM)Reference
Hepatitis C Virus0.35
Influenza Virus0.50
Dengue Virus0.20

Anticancer Activity

The benzimidazole scaffold is well-documented for its anticancer properties. In vitro studies have indicated that related compounds can induce apoptosis in cancer cell lines.

Cell LineIC50 (µM)Reference
HeLa (Cervical Cancer)5.0
MCF-7 (Breast Cancer)3.5
A549 (Lung Cancer)4.0

Case Studies

  • Study on Immune Modulation : In a study involving mouse splenocytes, this compound was found to enhance immune responses by modulating PD-1/PD-L1 interactions, suggesting potential applications in immunotherapy .
  • Antiviral Efficacy : A comparative analysis showed that this compound exhibited superior antiviral activity against the dengue virus compared to traditional antiviral agents, with an IC50 value significantly lower than those reported for existing treatments .

Q & A

Basic Research Questions

Q. How can the synthesis of N-((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)acetamide be optimized for improved yield and purity?

  • Methodology :

  • Reaction Conditions : Use acetic acid as a solvent at 70°C for cyclization, followed by LiOH-mediated hydrolysis in THF/water mixtures (1:1 v/v) to generate intermediates .
  • Purification : Flash chromatography (e.g., hexane/ethyl acetate gradient) and recrystallization in ethanol enhance purity .
  • Coupling Reactions : Employ carbodiimide reagents (e.g., EDCI/HOBt) for amide bond formation under inert conditions, as demonstrated in analogous benzimidazole-acetamide syntheses .

Q. Which spectroscopic techniques are critical for structural confirmation of this compound and its intermediates?

  • Methodology :

  • 1H/13C NMR : Assign peaks for cyclohexyl protons (δ 1.2–2.5 ppm), benzimidazole aromatic protons (δ 7.0–8.5 ppm), and acetamide carbonyl (δ ~170 ppm) .
  • HRMS : Validate molecular ion peaks (e.g., [M+H]+) with <2 ppm error to confirm molecular formula .
  • IR Spectroscopy : Identify benzimidazole N-H stretches (~3400 cm⁻¹) and acetamide C=O (~1650 cm⁻¹) .

Q. What in vitro assays are recommended for preliminary evaluation of antimicrobial activity?

  • Methodology :

  • Minimum Inhibitory Concentration (MIC) : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution .
  • Structure-Activity Relationship (SAR) : Compare analogs with substituted benzimidazole cores (e.g., thioether or triazole variants) to identify critical functional groups .

Advanced Research Questions

Q. How do structural modifications to the benzimidazole core influence anticancer activity?

  • Methodology :

  • SAR Studies : Synthesize derivatives with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups at the benzimidazole 5/6-positions. Assess cytotoxicity via MTT assays in cancer cell lines (e.g., MCF-7, HepG2) .
  • Mechanistic Insights : Use flow cytometry to evaluate apoptosis (Annexin V/PI staining) and cell cycle arrest (propidium iodide) .

Q. How can computational modeling predict target binding modes of this compound?

  • Methodology :

  • Molecular Docking : Perform docking simulations (e.g., AutoDock Vina) against targets like EGFR or ALK, using crystal structures from the PDB. Prioritize poses with hydrogen bonds to benzimidazole NH and acetamide carbonyl .
  • MD Simulations : Validate stability of ligand-receptor complexes over 100 ns trajectories (e.g., GROMACS) to assess binding free energies (MM-PBSA) .

Q. How should researchers address contradictions in reported biological activity data?

  • Methodology :

  • Meta-Analysis : Compare datasets across studies, noting variables like cell line specificity (e.g., colorectal vs. breast cancer) or assay conditions (e.g., serum concentration) .
  • Dose-Response Validation : Re-evaluate disputed compounds using standardized protocols (e.g., CLSI guidelines for antimicrobial testing) .

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